molecular formula C29H32O6 B11831272 Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside

Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside

Cat. No.: B11831272
M. Wt: 476.6 g/mol
InChI Key: XRRQNVSMIVDBQX-SEFGFODJSA-N
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Description

Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside is a complex organic compound with the molecular formula C29H32O6. It is primarily used in proteomics research and has significant applications in the synthesis of glycosides, which are crucial for developing antimicrobial agents and carbohydrate-based therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside typically involves the protection of hydroxyl groups in galactopyranoside. The process includes:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various protected and deprotected forms of galactopyranoside, which are intermediates in the synthesis of more complex glycosides .

Mechanism of Action

The mechanism of action of Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside involves its role as a protective group in glycoside synthesis. It facilitates the selective protection and deprotection of hydroxyl groups, allowing for the precise modification of carbohydrate molecules. This selective protection is crucial for the synthesis of complex glycosides used in various therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside is unique due to its specific combination of protective groups, which allows for selective reactions at different positions on the galactopyranoside molecule. This selectivity is crucial for synthesizing complex glycosides with high precision .

Properties

Molecular Formula

C29H32O6

Molecular Weight

476.6 g/mol

IUPAC Name

(3aS,4R,6S,7R,7aR)-6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

InChI

InChI=1S/C29H32O6/c1-28(2)34-25-23(33-27(31-3)24(30)26(25)35-28)19-32-29(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23-27,30H,19H2,1-3H3/t23-,24-,25+,26-,27+/m1/s1

InChI Key

XRRQNVSMIVDBQX-SEFGFODJSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)O)OC)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C

Canonical SMILES

CC1(OC2C(OC(C(C2O1)O)OC)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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